
Lubabegron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lubabegron, also known as LY488756, is a β3-adrenoreceptor agonist (veterinary use).
Aplicaciones Científicas De Investigación
1. Lubabegron in Cattle Production Lubabegron, a beta-adrenergic modulator, has been developed for use in cattle. It displays antagonistic behavior at the β1- and β2-adrenergic receptors (ARs) but agonistic behavior at the β3-AR. Its unique structural and functional features make it effective for reducing ammonia emissions per unit of live or carcass weight in cattle. It is approved for this purpose and is beneficial due to its resistance to desensitization, offering a sustainable option in cattle production (Dilger et al., 2021).
2. Impact on Ammonia Gas Emissions in Beef Cattle Studies have shown that various doses of lubabegron can effectively reduce ammonia gas emissions in beef cattle. This reduction is significant and is coupled with improvements in live weight, carcass weight, and associated ratios. This suggests that lubabegron not only aids in environmental conservation but also enhances growth performance and carcass characteristics in cattle (Kube et al., 2021).
3. Interaction with Adrenergic Receptors in Bovine Adipocytes Research into lubabegron fumarate has demonstrated its role as an antagonist to β-adrenergic receptors in primary bovine subcutaneous and intramuscular adipocytes. This interaction suggests a broader impact of lubabegron on cattle physiology, particularly in relation to adipocyte response and metabolism (Hwang et al., 2022).
4. Lubabegron in Environmental Stewardship Lubabegron has been recognized as a novel tool in environmental stewardship for its role in reducing emissions of ammonia gas per kilogram of live weight and carcass weight in cattle. This has significant implications for sustainable food animal production and aligns with the need for technologies that support environmental conservation (Teeter et al., 2021).
Propiedades
Número CAS |
391920-32-4 |
|---|---|
Nombre del producto |
Lubabegron |
Fórmula molecular |
C29H29N3O3S |
Peso molecular |
499.629 |
Nombre IUPAC |
(S)-2-(4-(2-((2-hydroxy-3-(2-(thiophen-2-yl)phenoxy)propyl)amino)-2-methylpropyl)phenoxy)nicotinonitrile |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27/h3-16,23,32-33H,17,19-20H2,1-2H3/t23-/m0/s1 |
Clave InChI |
WIKLBKJBYSBYLL-QHCPKHFHSA-N |
SMILES |
N#CC1=CC=CN=C1OC2=CC=C(CC(C)(NC[C@H](O)COC3=CC=CC=C3C4=CC=CS4)C)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY488756; LY-488756; LY 488756; Lubabegron |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



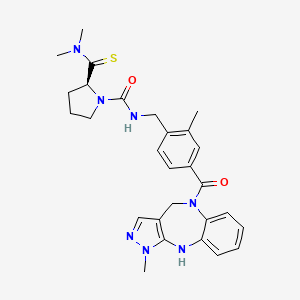
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)

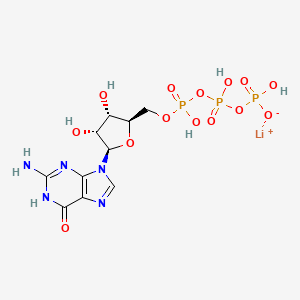

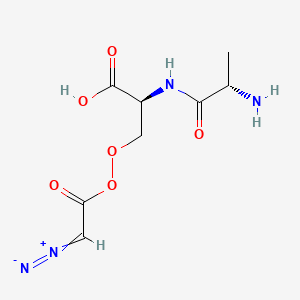
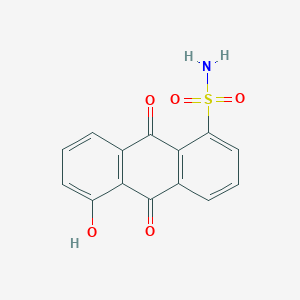

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)
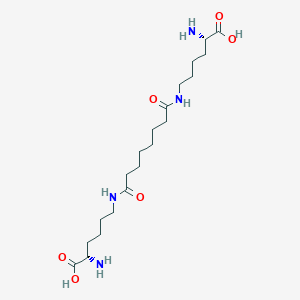
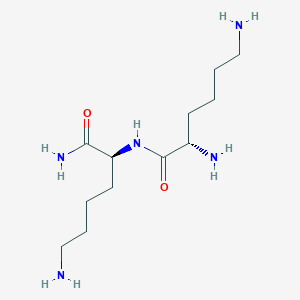
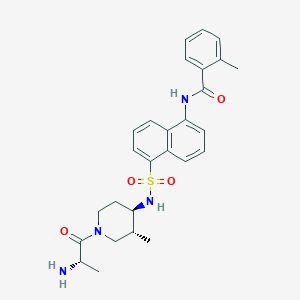
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)